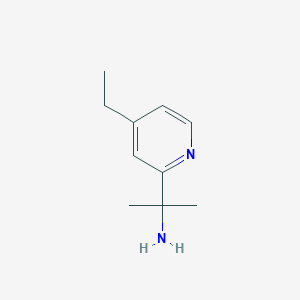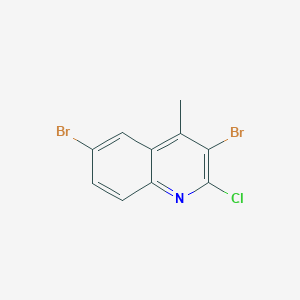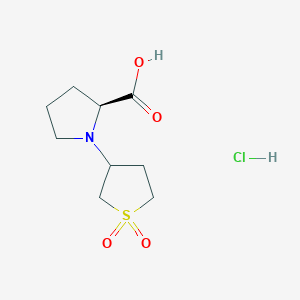
(1S,2R)-2-Methyl-4-oxocyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-2-Methyl-4-oxocyclohexane-1-carboxylic acid is a chiral compound with significant interest in organic chemistry due to its unique structure and potential applications. This compound features a cyclohexane ring with a methyl group, a ketone, and a carboxylic acid group, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-Methyl-4-oxocyclohexane-1-carboxylic acid typically involves the use of stereoselective reactions to ensure the correct configuration of the chiral centers. One common method involves the Diels-Alder reaction followed by selective reduction and oxidation steps to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts to achieve high enantioselectivity. Enzymatic reactions using specific strains of bacteria or fungi can be employed to produce the compound in large quantities with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R)-2-Methyl-4-oxocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form a carboxylic acid.
Reduction: The ketone can be reduced to form an alcohol.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as alcohols or amines in the presence of a catalyst like sulfuric acid (H2SO4) are used.
Major Products
Oxidation: 2-Methyl-4-oxocyclohexane-1,4-dicarboxylic acid.
Reduction: 2-Methyl-4-hydroxycyclohexane-1-carboxylic acid.
Substitution: Esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
(1S,2R)-2-Methyl-4-oxocyclohexane-1-carboxylic acid has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme-catalyzed reactions.
Medicine: Investigated for its potential as a building block in drug synthesis.
Industry: Used in the production of fine chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of (1S,2R)-2-Methyl-4-oxocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic catalysis. The pathways involved include oxidation-reduction reactions and nucleophilic substitutions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S,2R)-1-Methyl-4-cyclohexene-1,2-dicarboxylic acid
- (1S,2R,6S)-1,6-Dimethyl-4-cyclohexene-1,2-dicarboxylic acid
- (1S,6R)-6-(Methoxycarbonyl)-1-methyl-3-cyclohexene-1-carboxylic acid .
Uniqueness
(1S,2R)-2-Methyl-4-oxocyclohexane-1-carboxylic acid is unique due to its specific stereochemistry and functional groups, which make it a valuable intermediate in the synthesis of various complex molecules. Its ability to undergo multiple types of chemical reactions also adds to its versatility and importance in research and industrial applications .
Propriétés
Formule moléculaire |
C8H12O3 |
|---|---|
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
(1S,2R)-2-methyl-4-oxocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c1-5-4-6(9)2-3-7(5)8(10)11/h5,7H,2-4H2,1H3,(H,10,11)/t5-,7+/m1/s1 |
Clé InChI |
HUZUVHCSCARZQU-VDTYLAMSSA-N |
SMILES isomérique |
C[C@@H]1CC(=O)CC[C@@H]1C(=O)O |
SMILES canonique |
CC1CC(=O)CCC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(4-Bromo-phenyl)-thiazol-2-yl]-(4-nitro-benzylidene)-amine](/img/structure/B12990810.png)
![6-Benzyl 2-(tert-butyl) 8-fluoro-8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate](/img/structure/B12990812.png)

![3-Thiabicyclo[3.3.1]nonane](/img/structure/B12990836.png)




![O6-benzyl O7-ethyl (7S)-2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B12990854.png)




![2-(Piperidin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12990885.png)
